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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies

establishing the efficacy of TNO155, a potent and selective allosteric inhibitor of the SHP2

protein tyrosine phosphatase. The data herein summarizes key findings from foundational

preclinical research, offering insights into its mechanism of action, therapeutic potential in

various cancer models, and synergistic effects when combined with other targeted agents.

Core Efficacy Data: A Quantitative Summary
The following tables present a structured summary of the quantitative data from in vitro studies

of TNO155, facilitating a clear comparison of its activity across different cancer contexts and in

combination with other inhibitors.

Cell Line Cancer Type TNO155 IC50 (µM) Notes

KYSE520

Esophageal

Squamous Cell

Carcinoma

0.100
5-day cell proliferation

assay.[1]

Various OSCC Lines
Oral Squamous Cell

Carcinoma
0.39 - 211.1

IC50 values

determined for 21

OSCC cell lines via

MTT assay.[2]
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Table 1: Single-Agent Activity of TNO155 in Cancer Cell Lines. This table highlights the half-

maximal inhibitory concentration (IC50) of TNO155 as a single agent in various cancer cell

lines, demonstrating its range of potency.

Combination Cancer Model Effect

TNO155 + Nazartinib (EGFRi) EGFR-mutant lung cancer

Combination benefit observed,

with sustained ERK inhibition.

[3][4][5]

TNO155 + BRAF & MEK

inhibitors
BRAFV600E colorectal cancer

Synergistic effect by blocking

ERK feedback activation.[3][4]

[5]

TNO155 + KRASG12C

inhibitors
KRASG12C cancer cells

Enhanced efficacy by blocking

feedback activation of wild-

type KRAS or other RAS

isoforms.[3][4][5]

TNO155 + Ribociclib

(CDK4/6i)

Lung and colorectal cancer

xenografts

Combination benefit

demonstrated in a large panel

of patient-derived xenografts.

[3][4]

TNO155 + Everolimus (mTOR

inhibitor)

Oral Squamous Cell

Carcinoma

Synergistic interaction

observed.[2]

TNO155 + Lorlatinib (ALKi)
Lorlatinib-resistant ALK-

F1174L neuroblastoma cells

Resensitization to lorlatinib

was observed.[6][7]

Table 2: In Vitro Combination Efficacy of TNO155. This table summarizes the outcomes of

combining TNO155 with other targeted therapies, showcasing its potential to overcome

resistance and enhance therapeutic responses.

Key Signaling Pathways and Mechanisms of Action
TNO155 functions as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine

phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1][8] By binding to a

tunnel-like pocket in SHP2, TNO155 stabilizes the enzyme in an inactive conformation. This
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prevents the dephosphorylation of its target proteins, thereby attenuating downstream signaling

cascades that are often hyperactivated in cancer.
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Figure 1: TNO155 Mechanism of Action. This diagram illustrates how TNO155 inhibits SHP2,

thereby blocking the downstream RAS-MAPK signaling pathway that drives cell proliferation

and survival.

A key observation in several preclinical models is that targeted therapies, such as EGFR or

BRAF inhibitors, can lead to the feedback activation of RTK signaling, which limits their

efficacy. TNO155 has been shown to effectively block this feedback loop, providing a strong

rationale for its use in combination therapies.[3][4]
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Figure 2: TNO155 Overcomes Feedback Activation. This diagram depicts the logical

relationship where targeted therapies can induce feedback activation of RTKs, which is

effectively blocked by the addition of TNO155.

Detailed Experimental Protocols
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To ensure the reproducibility and clear understanding of the presented data, the following

sections detail the methodologies for the key in vitro experiments.

Cell Proliferation Assay
Objective: To determine the effect of TNO155, alone or in combination, on the viability and

growth of cancer cells.

Methodology:

Cell Seeding: Cancer cell lines (e.g., PC-9, HCC827, NCI-H2122) were seeded in 96-well

plates at a predetermined density and allowed to adhere overnight.

Drug Treatment: Cells were treated with a dose range of TNO155 and/or other inhibitors

(e.g., nazartinib, erlotinib). A DMSO-treated control was included.

Incubation: The treated cells were incubated for a period of 5 to 6 days.[1][3]

Viability Assessment: Cell viability was measured using a commercially available assay,

such as the MTT assay or CellTiter-Glo.

Data Analysis: The results were normalized to the DMSO-treated control cells, and IC50

values were calculated using non-linear regression analysis.
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Figure 3: Cell Proliferation Assay Workflow. A step-by-step diagram outlining the experimental

protocol for assessing the impact of TNO155 on cancer cell viability.

Immunoblotting
Objective: To assess the effect of TNO155 on the phosphorylation status of key proteins in

the SHP2 signaling pathway.

Methodology:
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Cell Treatment: Cancer cells were treated with TNO155, other inhibitors, or combinations

for specified durations (e.g., 1, 2, 24, or 48 hours).[2][4]

Cell Lysis: Following treatment, cells were washed and lysed to extract total protein.

Protein Quantification: The concentration of protein in each lysate was determined using a

standard method (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose

or PVDF membrane.

Antibody Incubation: Membranes were blocked and then incubated with primary

antibodies specific for phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-

MEK, MEK).

Detection: After incubation with a secondary antibody conjugated to horseradish

peroxidase, the protein bands were visualized using an enhanced chemiluminescence

(ECL) detection system.

Analysis: The intensity of the bands corresponding to phosphorylated proteins was

compared to that of the total protein to determine the extent of pathway inhibition. For

instance, in OSCC cell lines, TNO155 was shown to cause a dose-dependent suppression

of p-ERK and p-MEK.[2] In KRAS G12C mutant cells, immunoblotting was used to

observe the mobility shift of KRAS, indicating covalent binding of the inhibitor, and to

assess the levels of p-ERK.[4][9]

This guide provides a foundational understanding of the early in vitro efficacy of TNO155. The

presented data and experimental workflows underscore its potential as a targeted cancer

therapy, particularly in combination with other agents to overcome resistance and improve

patient outcomes. Further research continues to explore the full therapeutic utility of this

promising SHP2 inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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